molecular formula C9H21OP B14731161 Phosphinous acid, dipropyl-, propyl ester CAS No. 6418-60-6

Phosphinous acid, dipropyl-, propyl ester

Cat. No.: B14731161
CAS No.: 6418-60-6
M. Wt: 176.24 g/mol
InChI Key: OXOPEOMQSCOBNZ-UHFFFAOYSA-N
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Description

Phosphinous acid, dipropyl-, propyl ester is an organophosphorus compound with the chemical formula C9H21O2P. It is a type of ester derived from phosphinous acid and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinous acid, dipropyl-, propyl ester can be synthesized through the esterification of phosphinous acid with propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Phosphinous acid+Propyl alcoholPhosphinous acid, dipropyl-, propyl ester+Water\text{Phosphinous acid} + \text{Propyl alcohol} \rightarrow \text{this compound} + \text{Water} Phosphinous acid+Propyl alcohol→Phosphinous acid, dipropyl-, propyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

Phosphinous acid, dipropyl-, propyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphinous acid and propyl alcohol.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Phosphinous acid and propyl alcohol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Depending on the nucleophile, different substituted phosphinous acid esters can be formed.

Scientific Research Applications

Phosphinous acid, dipropyl-, propyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphinous acid, dipropyl-, propyl ester involves its reactivity with various chemical species. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester can also undergo hydrolysis, releasing phosphinous acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Phosphinous acid, dipropyl-, propyl ester can be compared with other similar organophosphorus compounds, such as:

    Phosphonic acid esters: These compounds have similar reactivity but differ in their oxidation state and functional groups.

    Phosphoric acid esters: These esters are more oxidized and have different chemical properties and applications.

    Phosphine oxides: These compounds are structurally related but have different reactivity and uses.

This compound is unique due to its specific ester functional group and the presence of propyl chains, which influence its reactivity and applications.

Properties

CAS No.

6418-60-6

Molecular Formula

C9H21OP

Molecular Weight

176.24 g/mol

IUPAC Name

propoxy(dipropyl)phosphane

InChI

InChI=1S/C9H21OP/c1-4-7-10-11(8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

OXOPEOMQSCOBNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(CCC)CCC

Origin of Product

United States

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